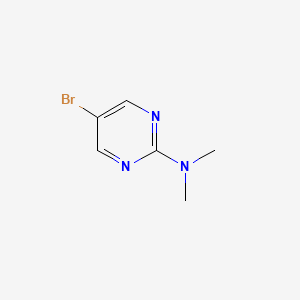
5-Bromo-2-(dimethylamino)pyrimidine
Cat. No. B1281550
Key on ui cas rn:
38696-21-8
M. Wt: 202.05 g/mol
InChI Key: NYMYGNLCILQUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09388173B2
Procedure details


A mixture of 5-bromo-2-chloropyrimidine (1 g, 5.18 mmol), dimethylamine hydrochloride (1.26 g, 15.6 mmol) and K2CO3 (2.16 g, 15.6 mmol) in EtOH (15 mL) was heated to 120° C. for 16 h. After cooling, the solvent was evaporated off and the residue was used for next step without further purification. LCMS (m/z): 202.1/203.1 [M+H]+/[M+2H]+



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](Cl)=[N:6][CH:7]=1.Cl.[CH3:10][NH:11][CH3:12].C([O-])([O-])=O.[K+].[K+]>CCO>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:11]([CH3:12])[CH3:10])=[N:6][CH:7]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
|
Name
|
|
|
Quantity
|
1.26 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was used for next step without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=NC(=NC1)N(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

